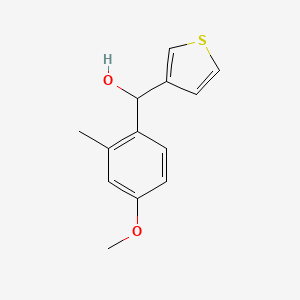

4-Methoxy-2-methylphenyl-(3-thienyl)methanol

Description

4-Methoxy-2-methylphenyl-(3-thienyl)methanol is a substituted methanol derivative featuring a phenyl ring with methoxy (4-position) and methyl (2-position) groups, linked to a 3-thienyl moiety via a hydroxymethyl bridge. The methoxy and methyl substituents may enhance lipophilicity and electronic effects, influencing solubility and target interactions compared to simpler thienyl derivatives.

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-9-7-11(15-2)3-4-12(9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBDBDHURZZUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and 3-thiophenemethanol.

Grignard Reaction: The aldehyde is reacted with a Grignard reagent prepared from 3-thiophenemethanol and magnesium in anhydrous ether. This reaction forms the corresponding alcohol.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: 4-Methoxy-2-methylphenyl-(3-thienyl)ketone or 4-Methoxy-2-methylbenzaldehyde.

Reduction: 4-Methoxy-2-methylphenyl-(3-thienyl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 4-Methoxy-2-methylphenyl-(3-thienyl)methanol exhibit significant anticancer properties. Studies indicate that derivatives can inhibit the proliferation of various cancer cell lines, including:

- T98G (Brain Cancer) : In vitro studies have shown that these compounds can induce apoptosis in T98G cells through mechanisms involving mitochondrial pathways and caspase activation .

| Compound | IC50 (µg/mL) | Effect on T98G Cells |

|---|---|---|

| This compound | 60–200 | Significant growth inhibition |

| Control | >200 | Minimal effect |

Antimicrobial Properties

The presence of both thienyl and methoxy groups enhances the antimicrobial potential of this compound. Preliminary studies suggest it may be effective against a range of bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Synthetic Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic structures, including pharmaceuticals and agrochemicals.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

Several studies have explored the potential applications of this compound:

- Study on Anticancer Properties : A study evaluated the effects of this compound on T98G cells, demonstrating significant cytotoxic effects at concentrations above 60 µg/mL .

- Antimicrobial Efficacy : Research indicated promising results against various bacterial strains, suggesting further exploration in clinical settings could yield beneficial outcomes .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thienyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations :

- Electron-Donating Groups: The 4-methoxy group in the target compound may enhance π-π stacking interactions in biological systems compared to electron-withdrawing substituents like fluorine in (2-Fluorophenyl)(3-thienyl)methanol .

Physicochemical Properties

- Lipophilicity: The logP value of the target compound is predicted to be higher than di(3-thienyl)methanol (logP ~2.5) due to the methoxy and methyl groups, favoring blood-brain barrier penetration .

- Solubility: Polar substituents like methoxy may improve aqueous solubility compared to nonpolar analogs like di(3-thienyl)methane .

Biological Activity

4-Methoxy-2-methylphenyl-(3-thienyl)methanol is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a thienyl moiety, which contribute to its unique properties. The thienyl group is known for enhancing the biological activity of organic compounds, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections delve into specific biological activities associated with this compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thienyl-containing compounds. For instance, di(3-thienyl)methanol derivatives have shown significant cytotoxic effects against T98G brain cancer cells. These compounds induced cell death and growth inhibition in a concentration-dependent manner, with IC50 values indicating potent activity at higher concentrations (greater than 20 µg/mL) .

Table 1: Cytotoxicity of Thienyl Compounds Against T98G Cells

| Compound | IC50 (µg/mL) | Cell Death (%) at 60 µg/mL |

|---|---|---|

| Di(3-thienyl)methanol | 20 | 60 |

| Di(3-thienyl)methane | 25 | 55 |

| This compound | TBD | TBD |

Note: TBD indicates data not yet determined.

In these studies, morphological changes in treated cells were observed, suggesting that the compound affects cell viability and morphology significantly .

The mechanism of action for compounds like this compound typically involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, the inhibition of key enzymes involved in cancer cell proliferation or inflammatory pathways can result in reduced tumor growth or inflammation .

Case Studies

- Anticancer Study : In a study involving di(3-thienyl)methanol, treatment resulted in a significant decrease in cell viability in T98G cells while exhibiting lower toxicity towards normal HEK cells. This selectivity suggests a therapeutic window for potential anticancer applications .

- Inflammation Study : Another study highlighted the structure-activity relationship (SAR) of thienyl derivatives that inhibited COX enzymes, providing insights into their anti-inflammatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.